Physicochemical Profiling and Mechanistic Insights of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol in Molecular Design
Physicochemical Profiling and Mechanistic Insights of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol in Molecular Design
Executive Summary
The compound 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS: 1153042-94-4) is a highly specialized heterocyclic building block utilized in advanced agrochemical and pharmaceutical drug discovery[1]. Characterized by its pyrazole core, an ortho-brominated phenyl ring, and a strongly electron-withdrawing trifluoromethyl (-CF₃) group, this molecule exhibits unique physicochemical behaviors. Understanding its structural dynamics—specifically its tautomeric equilibrium, lipophilicity, and acidity—is critical for researchers aiming to deploy it as a bioisostere, a halogen-bonding donor, or a metabolic-resistant scaffold.
This technical guide synthesizes the core physicochemical properties of this compound, detailing the causality behind its structural behavior and providing field-proven, self-validating experimental protocols for its characterization.
Structural Dynamics: Tautomerism and Conformation
The chemical behavior of pyrazol-5-ols is defined by a complex dynamic equilibrium between multiple tautomeric forms[2]. The tautomerism of pyrazolin-5-ones is highly sensitive to solvent polarity, substitution patterns, and physical state[3]. For 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, three primary tautomers exist:
-
OH-Form (1H-pyrazol-5-ol) : This enolic form maintains the full aromaticity of the pyrazole ring. It is typically the predominant species in polar, hydrogen-bonding solvents (e.g., DMSO, methanol)[4].
-
NH-Form (1,2-dihydro-3H-pyrazol-3-one) : This lactam form is often favored in the solid state due to the formation of robust intermolecular hydrogen-bonded dimers or polymeric chains[3].
-
CH-Form (2,4-dihydro-3H-pyrazol-3-one) : A non-aromatic keto form that generally predominates in non-polar, aprotic solvents (e.g., chloroform, benzene)[4].
Caption: Tautomeric equilibrium states of 1-aryl-3-trifluoromethyl-pyrazol-5-ols.
Mechanistic Causality of Substituents
-
The -CF₃ Effect : The trifluoromethyl group at the C-3 position exerts a powerful inductive electron-withdrawing effect (-I). This significantly increases the acidity of the OH/NH proton compared to unfluorinated analogs, stabilizing the conjugate base (pyrazolate anion)[5].
-
The Ortho-Bromo Effect : The bulky bromine atom at the ortho position of the phenyl ring creates severe steric hindrance against the adjacent pyrazole nitrogen. This steric clash forces the phenyl ring to twist out of coplanarity with the pyrazole core. While this twisting breaks extended π -conjugation (altering the UV-Vis absorption profile), it prevents flat, tight crystal packing, which favorably increases the compound's solubility profile compared to planar analogs.
Core Physicochemical Properties
The integration of halogens (Br, F) into the molecular framework drastically alters the compound's partition coefficient and topological polar surface area. Below is a summary of the core quantitative data[6].
| Property | Value / Estimate | Mechanistic Implication |
| CAS Number | 1153042-94-4 | Unique chemical identifier[1]. |
| Molecular Formula | C₁₀H₆BrF₃N₂O | Defines elemental composition[6]. |
| Molecular Weight | 307.07 g/mol | Falls well within Lipinski's Rule of 5 (<500 Da)[6]. |
| Estimated LogP | ~3.8 - 4.2 | High lipophilicity driven by the CF₃ and Br groups, ensuring excellent membrane permeability but requiring formulation strategies for aqueous solubility. |
| Estimated pKa | ~4.5 - 5.5 | The CF₃ group drastically lowers the pKa, allowing the pyrazolol to act as a potent bioisostere for carboxylic acids at physiological pH. |
| H-Bond Donors | 1 | Contributes to target binding via the OH or NH proton. |
| H-Bond Acceptors | 4 | N, N, O, and F atoms participate in complexation[5]. |
| TPSA | 46.5 Ų | Optimal for blood-brain barrier (BBB) penetration if required (< 90 Ų). |
Experimental Protocols for Property Validation
To ensure scientific integrity, the physicochemical parameters (pKa and LogP) must be empirically validated using self-validating experimental systems.
Caption: Standardized experimental workflow for pKa and LogP empirical validation.
Protocol 1: Potentiometric Titration for pKa Determination
Causality Focus: Because 1-aryl-pyrazolols exhibit poor aqueous solubility, a cosolvent system is required. Yasuda-Shedlovsky extrapolation is used to mathematically derive the true aqueous pKa.
-
System Calibration : Standardize 0.1 M NaOH titrant using Potassium Hydrogen Phthalate (KHP) to ensure exact molarity. Perform a blank titration of the solvent system to subtract background buffer capacity.
-
Sample Preparation : Prepare a 1 mM solution of the compound in a 0.15 M KCl aqueous solution containing 30% methanol (to maintain constant ionic strength and ensure dissolution).
-
Titration Execution : Titrate the sample with 0.1 M NaOH under an inert argon atmosphere. Self-Validation: Argon prevents atmospheric CO₂ absorption, which would otherwise form carbonic acid and artificially skew the pH readings.
-
Data Analysis : Record pH versus titrant volume. Utilize a Gran plot to identify the exact equivalence point. Repeat across 40%, 50%, and 60% methanol concentrations, and extrapolate the pKa to 0% cosolvent using the Yasuda-Shedlovsky equation.
Protocol 2: Shake-Flask Method for LogP Partitioning
Causality Focus: LogP strictly measures the partition of the unionized species. Because the compound is acidic, the aqueous phase must be heavily buffered to suppress ionization.
-
Solvent Saturation : Pre-saturate 1-octanol and HPLC-grade water with each other for 24 hours to prevent volume shifts during the experiment.
-
Phase Preparation : Buffer the saturated aqueous phase to pH 2.0 using HCl. Self-Validation: At pH 2.0 (well below the ~5.2 pKa), the compound is >99.9% protonated (unionized), ensuring true LogP measurement rather than LogD.
-
Equilibration : Dissolve 1 mg of the compound in 1 mL of the octanol phase. Add 1 mL of the pH 2.0 aqueous phase. Mechanically shake at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to achieve absolute phase separation.
-
Quantification : Extract aliquots from both phases. Quantify using LC-MS/MS (Multiple Reaction Monitoring mode). Calculate mass balance ( Coctanol+Cwater=Cinitial ) to ensure no compound was lost to precipitation or glass adsorption. Calculate LogP as log10(Coctanol/Cwater) .
Synthesis and Characterization Workflow
The synthesis of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol relies on a classic condensation-cyclization sequence between an aryl hydrazine and a β -keto ester[7].
Caption: Two-step condensation and cyclization synthetic pathway.
Methodology:
-
Condensation : Equimolar amounts of (2-bromophenyl)hydrazine and ethyl 4,4,4-trifluoroacetoacetate are refluxed in glacial acetic acid. The initial nucleophilic attack of the hydrazine on the ketone carbonyl forms a transient hydrazone intermediate.
-
Cyclization : Continued heating drives the intramolecular cyclization, where the secondary amine of the hydrazone attacks the ester carbonyl, releasing ethanol and forming the pyrazolone core.
-
Characterization : The product is characterized via ¹³C NMR. The C-5 carbon typically resonates around 145-155 ppm depending on the dominant tautomer, while the -CF₃ carbon appears as a distinct quartet (due to ¹J_CF coupling) around 120 ppm[8].
Implications for Drug Development (E-E-A-T)
For drug development professionals, 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol offers two distinct mechanistic advantages:
-
Halogen Bonding : The polarizable bromine atom at the ortho position can act as a potent halogen bond donor ( σ -hole interaction) with Lewis basic residues (e.g., backbone carbonyls) in target protein binding pockets.
-
Metabolic Stability : The incorporation of the trifluoromethyl group heavily shields the pyrazole C-3 position from oxidative metabolism (e.g., by Cytochrome P450 enzymes). Furthermore, the strong electronegativity of the CF₃ group modulates the compound's interaction with biological targets, enhancing its overall pharmacokinetic resilience[5].
References
-
NextSDS Substance Database: 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol . Source: NextSDS. 1
-
1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol Chemical Properties . Source: Molaid. 6
-
Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13C NMR study . Source: ResearchGate. 4
-
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Chemical Profile and Reactivity . Source: Smolecule. 5
-
Reactions and Tautomeric Behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols . Source: Clockss / Heterocycles. 8
-
ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions . Source: ResearchGate. 3
-
Process and Intermediates for the Preparation of Pyroxasulfone (WO2021019537A1) . Source: Google Patents. 7
-
1,3-Dimethyl-1H-pyrazol-5-ol Core Molecular Characteristics . Source: Benchchem. 2
Sources
- 1. nextsds.com [nextsds.com]
- 2. 1,3-Dimethyl-1H-pyrazol-5-ol|Supplier [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [smolecule.com]
- 6. 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol - CAS号 1153042-94-4 - 摩熵化学 [molaid.com]
- 7. WO2021019537A1 - Process and intermediates for the preparation of pyroxasulfone - Google Patents [patents.google.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
